Mtt formazan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Measuring Cell Viability

The MTT assay is a colorimetric method employed to assess cell viability and proliferation. This assay relies on the ability of metabolically active cells to convert a yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product [].

The principle behind the assay is that only viable cells with functional mitochondria possess the necessary enzymes (succinate dehydrogenase and NAD(P)H reductase) to reduce MTT to formazan []. The amount of formazan produced is directly proportional to the number of viable cells present [].

Therefore, by measuring the absorbance of the formazan solution at a specific wavelength using a spectrophotometer, researchers can indirectly estimate the metabolic activity and viability of cells in a culture [].

Advantages and limitations

The MTT assay offers several advantages, including:

- Simplicity: The assay is relatively simple to perform, requiring minimal equipment and expertise.

- Sensitivity: It can detect subtle changes in cell viability, making it suitable for various research applications.

- Cost-effectiveness: The assay utilizes readily available and inexpensive reagents.

- Indirect measurement: While formazan production reflects metabolic activity, it doesn't directly assess cell viability and can be influenced by other factors like cell morphology and differentiation [].

- Background noise: The presence of dead cells or interfering compounds in the culture can lead to inaccurate readings [].

- Limited information: The assay provides limited information about the specific mechanisms affecting cell viability [].

Despite these limitations, the MTT assay remains a valuable tool in various scientific research fields, including:

- Cytotoxicity testing: Evaluating the effects of drugs, chemicals, and environmental factors on cell viability [].

- Cell proliferation studies: Monitoring the growth and expansion of cell populations [].

- Drug discovery: Identifying and developing new drugs by assessing their impact on cell viability [].

Mtt formazan is a colored compound resulting from the reduction of Mtt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), a tetrazolium salt commonly used in cell viability assays. The reduction occurs in living cells through the action of dehydrogenases and reductases, leading to the formation of insoluble purple crystals of formazan. This compound is notable for its deep color, which varies depending on the specific conditions and substrates used in the reaction. The general structure of formazans is characterized by a nitrogen-rich backbone, which contributes to their unique chemical properties and biological activities .

Mtt formazan formation relies on the activity of mitochondrial dehydrogenase enzymes, which are present only in viable cells with functioning mitochondria. These enzymes transfer electrons from NAD(P)H cofactors to the positively charged nitrogen in the MTT tetrazolium ring, converting it to the insoluble purple formazan crystals []. The amount of formazan formed is directly proportional to the number of viable and metabolically active cells present.

- Reduction Reaction: In viable cells, Mtt is enzymatically reduced to form Mtt formazan. This reaction typically occurs in the mitochondria, where dehydrogenases facilitate the transfer of electrons from NADH or NADPH to Mtt .

- Oxidation: Conversely, Mtt formazan can be oxidized back to its original tetrazolium salt form under certain conditions, resulting in a loss of color .

- Complex Formation: Mtt formazan can also interact with metal ions to form colored complexes, enhancing its utility in various applications .

Mtt formazan is primarily recognized for its role in cell viability assays, particularly the Mtt assay. This assay quantifies cell metabolic activity as an indicator of cell health and proliferation. The intensity of the purple color produced by Mtt formazan correlates with the number of viable cells, making it a reliable method for assessing cytotoxicity and cell growth . Additionally, studies have shown that derivatives of formazan exhibit various biological activities, including antimicrobial and anticancer properties .

Mtt formazan can be synthesized through several methods:

- Reduction of Mtt: The most common method involves incubating Mtt with viable cells or cell extracts, allowing enzymatic reduction to occur.

- Chemical Reduction: Chemical agents such as sodium borohydride can also reduce Mtt to form formazan under laboratory conditions.

- Synthesis from Hydrazones: Another synthetic route includes the reaction of benzaldehyde phenylhydrazone with substituted amines, leading to various formazan derivatives .

Mtt formazan is widely used in various fields:

- Cell Viability Assays: It serves as a crucial component in assessing cell health and proliferation in cancer research and drug testing.

- Cytotoxicity Studies: The compound is employed to evaluate the cytotoxic effects of new pharmaceuticals on different cell lines.

- Biochemical Research: Its colorimetric properties make it useful in studying metabolic activity within cells.

Interaction studies involving Mtt formazan focus on its behavior in biological systems:

- Metal Ion Complexation: Research has shown that Mtt formazan can form complexes with transition metals, which may enhance its biological activity or alter its properties .

- Cellular Interactions: Studies have explored how different cellular environments affect the reduction of Mtt and subsequent formation of formazan, impacting assay results and interpretations .

Mtt formazan belongs to a broader class of compounds known as formazans. Below are some similar compounds along with their unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | XTT Structure | Water-soluble; used in similar assays but produces a soluble dye upon reduction. |

| INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) | INT Structure | Water-insoluble; often used in microbiological assays due to its unique solubility properties. |

| 1,5-Diphenylformazan | 1,5-Diphenylformazan Structure | Exhibits distinct colorimetric properties; used in various analytical chemistry applications. |

Mtt formazan's uniqueness lies in its specific application in cell viability assays and its ability to provide quantitative data on cell health through colorimetric changes.

Conventional Synthesis Protocols from Tetrazolium Salts

The synthesis of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide formazan represents a fundamental reduction process in which the parent tetrazolium salt undergoes enzymatic or chemical reduction to yield the characteristic purple formazan crystals [4]. The conventional synthesis pathway involves the reduction of the yellow, water-soluble tetrazolium salt to produce an insoluble purple formazan product with distinct crystalline properties [15] [20].

The primary mechanism of formazan formation occurs through the acceptance of electrons from oxidized substrates or appropriate enzymes, particularly nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate [10]. The reduction process specifically targets the ubiquinone and cytochrome b and c sites of the mitochondrial electron transport system, primarily through succinate dehydrogenase activity [10]. This biotransformation converts the yellow tetrazolium salt to blue-colored formazan crystals that accumulate intracellularly and can be subsequently dissolved in organic solvents for quantitative analysis [10].

The structural characteristics of the formazan product are defined by the general formazan backbone [-N=N-C(R)=N-NH-], which exhibits intense coloration due to its nitrogen-rich structure and alternating double bonds [1]. The formazan exists in multiple tautomeric and conformational forms, including syn s-cis (closed form), syn s-trans (open form), anti s-cis, and anti s-trans (linear form), due to the flexibility inherent in its conjugated system [1] [3].

Research has demonstrated that the reduction mechanism involves multiple cellular compartments, with formazan formation occurring primarily in the cytoplasm and to a lesser extent in mitochondria and on cell membranes [8]. The process results in the accumulation of insoluble formazan crystals near cell surfaces and in culture media, forming characteristic needle-shaped crystals that can be observed through microscopic analysis [4] [17].

| Reaction Parameter | Optimal Conditions | Duration | Temperature |

|---|---|---|---|

| Tetrazolium concentration | 0.2-0.5 mg/ml | 1-4 hours | 37°C |

| pH range | 7.2-7.4 | - | - |

| Incubation atmosphere | 5-6.5% CO₂ | - | 37°C |

| Formazan solubilization | 100 μl solvent per well | Overnight | 37°C |

Industrial-Scale Production Challenges

Industrial-scale production of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide formazan faces significant technical and operational challenges that differ substantially from laboratory-scale synthesis protocols [29]. The manufacturing sector encounters difficulties in scaling up biochemical reduction processes while maintaining consistent product quality and yield [31].

One of the primary challenges in industrial production involves the standardization of reduction conditions across large-scale bioreactor systems [29]. The requirement for precise temperature control at 37°C, combined with specific atmospheric conditions containing 5-6.5% carbon dioxide, presents significant engineering challenges when scaling from microplate formats to industrial volumes [21]. Manufacturing facilities must implement sophisticated environmental control systems to maintain these conditions throughout extended production cycles [30].

The management of formazan crystallization presents additional complexities in industrial settings [32]. The formation of insoluble purple crystals requires careful control of nucleation and growth processes to ensure uniform crystal size distribution and morphology [4]. Industrial production must address the tendency of formazan crystals to form needle-shaped structures that can complicate downstream processing and purification steps [17].

Supply chain considerations represent another significant challenge for industrial formazan production [31]. The requirement for high-purity tetrazolium salts as starting materials, combined with the need for specialized organic solvents for solubilization, creates dependencies on specialized chemical suppliers [9]. Manufacturing facilities must also implement appropriate waste management systems for organic solvents used in the purification process [9].

Quality control challenges in industrial production include the need for real-time monitoring of reduction efficiency and formazan yield [32]. The spectrophotometric properties of formazan, with maximum absorbance at 570 nanometers, require specialized analytical equipment for continuous process monitoring [23]. Industrial facilities must implement comprehensive analytical protocols to ensure batch-to-batch consistency in both chemical composition and physical properties [25].

| Production Challenge | Impact Level | Mitigation Strategy | Cost Factor |

|---|---|---|---|

| Temperature control scaling | High | Advanced HVAC systems | High |

| Crystal morphology control | Medium | Controlled nucleation | Medium |

| Solvent management | High | Closed-loop systems | High |

| Real-time quality monitoring | Medium | Inline spectroscopy | Medium |

Purification Techniques and Quality Control Measures

The purification of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide formazan requires specialized techniques to address the unique physicochemical properties of the compound [6]. High-performance liquid chromatography coupled with spectrophotometry has emerged as the primary analytical method for formazan detection and quantification, particularly when traditional absorbance measurements are compromised by interfering compounds [6].

The implementation of high-performance liquid chromatography and ultra-performance liquid chromatography systems provides superior resolution for formazan analysis compared to conventional spectrophotometric methods [6]. These chromatographic techniques enable the separation of formazan from potential impurities and degradation products, ensuring accurate quantification of the active compound [6]. The spectrophotometric detection at multiple wavelengths allows for comprehensive characterization of formazan purity and concentration [6].

Crystallization-based purification methods represent another critical approach for formazan purification [12]. The process involves the controlled precipitation of formazan crystals from solution, followed by filtration and washing procedures to remove impurities [12]. The recrystallization process typically employs mixtures of chloroform and petroleum ether to achieve optimal crystal formation and purity [12].

Quality control measures for formazan production include comprehensive spectroscopic characterization using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [33]. Infrared spectroscopy provides identification of functional groups and molecular structure confirmation, while nuclear magnetic resonance spectroscopy enables detailed structural elucidation of the formazan compound [27]. Mass spectrometry serves as a definitive method for molecular weight determination and purity assessment [33].

X-ray diffraction analysis has proven valuable for characterizing the crystalline structure and size distribution of formazan products [33]. The technique enables determination of crystal parameters and confirmation of nanometer-scale crystal formation [33]. Scanning electron microscopy provides complementary information about crystal morphology and surface topography [33].

| Analytical Method | Detection Range | Precision | Application |

|---|---|---|---|

| HPLC-Spectrophotometry | 0.1-100 μg/ml | ±2% | Purity analysis |

| UV-Visible Spectroscopy | 550-600 nm | ±1% | Concentration |

| IR Spectroscopy | 4000-200 cm⁻¹ | ±0.5% | Structure confirmation |

| Mass Spectrometry | 100-1000 m/z | ±0.1% | Molecular weight |

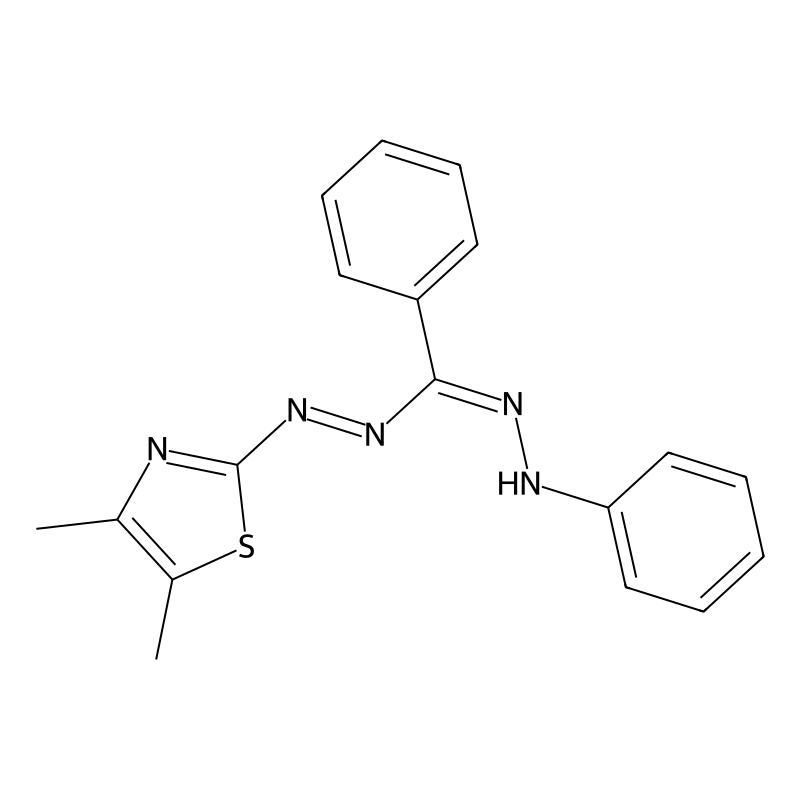

1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan exhibits distinctive ultraviolet-visible absorption characteristics that provide critical insights into its electronic structure and molecular configuration. The compound demonstrates multiple absorption bands across the ultraviolet and visible regions, with the most prominent absorption maximum occurring at 570 nanometers [1] [2] [3] [4] [5]. This primary absorption peak is responsible for the characteristic purple coloration of the compound and represents the fundamental electronic transition within the formazan chromophore system.

The absorption spectrum reveals additional secondary absorption features at 301 nanometers and a tertiary peak at 213 nanometers [6], indicating the presence of multiple electronic transitions corresponding to different molecular orbital interactions. The extinction coefficients for mono-formazan compounds, including 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan, typically range from 13,000 to 23,000 molar per centimeter per mole, while di-formazan analogues exhibit significantly higher extinction coefficients ranging from 35,000 to 50,000 molar per centimeter per mole [7]. These high extinction coefficient values indicate strong electronic transitions and confirm the highly conjugated nature of the formazan system.

The visible absorption characteristics are particularly sensitive to the molecular configuration and tautomeric state of the formazan. The intense absorption at 570 nanometers is characteristic of the π-π* transitions within the nitrogen-nitrogen-carbon-nitrogen-nitrogen backbone, which is influenced by charge transfer interactions throughout the molecular framework [7]. The wavelength position of this absorption maximum can shift depending on solvent polarity, substituent effects, and the specific tautomeric form adopted by the molecule.

Spectrophotometric measurements require careful consideration of solvent effects and measurement conditions. The absorption spectrum demonstrates stability in various organic solvents, with dimethyl sulfoxide and dimethylformamide providing optimal solubilization conditions [1] [3]. The compound exhibits minimal interference at background wavelengths around 700 nanometers, making it suitable for dual-wavelength spectrophotometric analysis protocols [1] [3].

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan through detailed analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum reveals characteristic signals that enable unambiguous identification of the compound and determination of its tautomeric state.

The most diagnostically significant resonance in the proton nuclear magnetic resonance spectrum is the nitrogen-hydrogen proton signal, which serves as a critical indicator of molecular configuration. In the chelate form of the formazan, the nitrogen-hydrogen proton appears in the highly deshielded region between 12 and 16 parts per million, indicating strong intramolecular hydrogen bonding [7] [8]. Conversely, when the molecule adopts a non-chelate configuration, this nitrogen-hydrogen signal shifts upfield to the 8-10 parts per million region, reflecting the weakening or absence of intramolecular hydrogen bonding interactions [7] [8].

The aromatic proton resonances appear as complex multipiples in the 7.0 to 8.5 parts per million region, corresponding to the phenyl substituents attached to the formazan backbone [9] [8]. These signals provide information about the electronic environment of the aromatic systems and can reveal the extent of conjugation between the phenyl rings and the central formazan moiety. The thiazole ring protons, when present in derivatives, typically appear as distinct signals that can be differentiated from the phenyl protons based on their chemical shift positions and coupling patterns.

The methyl substituents on the thiazole ring generate characteristic singlet resonances in the 2.0 to 2.5 parts per million region [9]. These signals are particularly useful for confirming the presence and integrity of the dimethylthiazole component of the molecule. The integration ratios of these methyl signals relative to the aromatic protons provide quantitative confirmation of the molecular composition.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbon chemical shifts vary significantly based on the specific molecular environment and hybridization state of each carbon atom [10] [11]. The formazan carbon typically appears in the 150-170 parts per million region, while the aromatic carbons of the phenyl and thiazole rings generate multiple signals in the 120-140 parts per million range. The methyl carbons of the thiazole ring produce characteristic signals in the 10-20 parts per million region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan provides definitive molecular weight confirmation and valuable insights into the fragmentation pathways characteristic of formazan compounds. The molecular ion peak appears at mass-to-charge ratio 335, corresponding to the theoretical molecular weight of the compound [12] [13]. This molecular ion peak serves as the primary identification marker for the compound in mass spectrometric analyses.

The fragmentation patterns of formazan compounds follow predictable pathways that reflect the stability and bonding characteristics of different molecular regions [14] [15] [16]. The most common fragmentation occurs through cleavage of the nitrogen-nitrogen bonds within the formazan chain, generating characteristic fragment ions that retain either the thiazole or phenyl components of the original molecule. These fragmentation patterns are highly reproducible and serve as fingerprint signatures for structural identification.

Primary fragmentation typically involves loss of phenyl groups, generating fragment ions at mass-to-charge ratios corresponding to the molecular ion minus 77 mass units (phenyl radical loss). Secondary fragmentation patterns include cleavage adjacent to the thiazole ring, producing fragments that retain the dimethylthiazole moiety while losing the diphenylformazan component. These fragmentation pathways provide structural confirmation and enable differentiation between isomeric formazan derivatives.

The intensity patterns of fragment ions provide additional analytical information about the stability of different molecular regions. The relative abundance of specific fragment ions can indicate the preferred fragmentation pathways and the thermodynamic stability of different structural components. For analytical applications, the molecular ion peak and characteristic fragment ions serve as reliable markers for compound identification and quantitative analysis in complex biological matrices.

Tandem mass spectrometry techniques enable more detailed structural characterization through controlled fragmentation of selected precursor ions [17]. These methods provide enhanced specificity for structural identification and enable analysis of formazan compounds in complex biological samples where multiple compounds may co-elute during chromatographic separation.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides comprehensive characterization of the vibrational modes present in 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan, enabling detailed analysis of bonding characteristics and molecular configuration. The infrared spectrum reveals characteristic absorption bands that correspond to specific functional groups and bonding arrangements within the molecule.

The nitrogen-hydrogen stretching vibrations provide critical information about the hydrogen bonding state of the formazan. In the chelate form, where intramolecular hydrogen bonding occurs, the nitrogen-hydrogen stretching frequency appears at lower wavenumbers, typically in the 3011-3090 per centimeter range [7]. This downfield shift reflects the weakening of the nitrogen-hydrogen bond due to hydrogen bonding interactions. In contrast, non-chelate forms exhibit nitrogen-hydrogen stretching frequencies at higher wavenumbers, typically in the 3300-3500 per centimeter range [18] [19], indicating the absence of significant hydrogen bonding interactions.

The carbon-nitrogen double bond stretching vibrations serve as additional diagnostic markers for structural configuration. In chelate forms, the carbon-nitrogen stretching frequency appears at 1500-1510 per centimeter, while non-chelate forms show this vibration at higher frequencies of 1551-1561 per centimeter [7]. This frequency shift reflects changes in bond strength and resonance stabilization associated with the different tautomeric forms.

The nitrogen-nitrogen double bond stretching vibrations provide further confirmation of molecular configuration. The chelate form exhibits nitrogen-nitrogen stretching at 1357 per centimeter, while the non-chelate form shows this vibration at 1418 per centimeter [7] [20]. These frequency differences arise from variations in bond order and conjugation effects between the different tautomeric forms.

Additional characteristic vibrations include carbon-hydrogen stretching modes from the aromatic and aliphatic components, which appear in their expected frequency ranges and provide confirmation of the presence of phenyl and methyl substituents. The thiazole ring vibrations generate characteristic bands that can be differentiated from other aromatic systems based on their specific frequency positions and intensity patterns.

The infrared spectrum also reveals overtone and combination bands that provide additional structural information, although these are typically weaker than the fundamental vibrations. The relative intensities of different vibrational modes can provide quantitative information about the predominant tautomeric form present under specific conditions, making infrared spectroscopy a valuable tool for studying tautomeric equilibria in formazan systems.

| Spectroscopic Technique | Parameter/Peak | Value/Range | Structural Significance |

|---|---|---|---|

| UV-Vis Absorption | Primary maximum | 570 nm | π-π* transition, purple coloration |

| UV-Vis Absorption | Secondary peak | 301 nm | Electronic transition |

| UV-Vis Absorption | Extinction coefficient | 13,000-23,000 M⁻¹cm⁻¹ | High conjugation |

| ¹H NMR | N-H (chelate) | δ 12-16 ppm | Intramolecular hydrogen bonding |

| ¹H NMR | N-H (non-chelate) | δ 8-10 ppm | Absence of hydrogen bonding |

| ¹H NMR | Aromatic protons | δ 7.0-8.5 ppm | Phenyl environments |

| Mass Spectrometry | Molecular ion | m/z 335 | Molecular weight confirmation |

| IR Spectroscopy | N-H stretch (chelate) | 3011-3090 cm⁻¹ | Hydrogen bonded state |

| IR Spectroscopy | C=N stretch (chelate) | 1500-1510 cm⁻¹ | Chelate configuration |

| IR Spectroscopy | N=N stretch (chelate) | 1357 cm⁻¹ | Conjugated system |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Dates

Explore Compound Types